Cas no 953172-67-3 (2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate)
2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- (2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-(diethylsulfamoyl)benzoate
- 2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate
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- Inchi: 1S/C23H27N3O4S2/c1-3-26(4-2)32(28,29)19-11-8-17(9-12-19)22(27)30-18-10-13-20-21(16-18)31-23(24-20)25-14-6-5-7-15-25/h8-13,16H,3-7,14-15H2,1-2H3
- InChI Key: HGKYGOOTQJFARQ-UHFFFAOYSA-N
- SMILES: C(OC1C=C2SC(N3CCCCC3)=NC2=CC=1)(=O)C1=CC=C(S(N(CC)CC)(=O)=O)C=C1
2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2607-0027-2μmol |
2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate |
953172-67-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2607-0027-5μmol |
2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate |
953172-67-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2607-0027-10μmol |
2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate |
953172-67-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2607-0027-20μmol |
2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate |
953172-67-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2607-0027-1mg |
2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate |
953172-67-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2607-0027-2mg |
2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate |
953172-67-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2607-0027-3mg |
2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate |
953172-67-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2607-0027-4mg |
2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate |
953172-67-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2607-0027-5mg |
2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate |
953172-67-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2607-0027-10mg |
2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate |
953172-67-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate
2-(Piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate (CAS No. 953172-67-3)
The compound 2-(Piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate with CAS No. 953172-67-3 is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and biotechnology. This compound is characterized by its unique structural features, which include a benzothiazole ring system and a diethylsulfamoyl group, making it a versatile building block for advanced chemical applications.
The benzothiazole moiety in this compound plays a pivotal role in its chemical reactivity and biological activity. Benzothiazoles are known for their ability to act as antioxidants, anti-inflammatory agents, and anticancer agents due to their ability to interact with various biological pathways. Recent studies have highlighted the potential of benzothiazole derivatives in targeting specific enzymes and proteins involved in disease progression, making them promising candidates for drug development.
The diethylsulfamoyl group attached to the benzene ring further enhances the compound's functional versatility. This group is known for its ability to act as a hydrogen bond donor/acceptor, which can significantly influence the compound's solubility, stability, and bioavailability. In addition, the diethylsulfamoyl group has been shown to exhibit antimicrobial properties, making it a valuable component in the design of new antimicrobial agents.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methodologies, including click chemistry and transition metal-catalyzed coupling reactions. These methods not only improve the yield and purity of the product but also allow for greater control over the stereochemistry of the molecule, which is crucial for its biological activity.
In terms of applications, this compound has shown potential in several areas. In the field of pharmaceuticals, it has been explored as a lead compound for developing novel therapeutics targeting conditions such as neurodegenerative diseases, cancer, and inflammation. Its ability to modulate key cellular pathways makes it a valuable tool in drug discovery efforts.
In addition to its pharmaceutical applications, this compound has also found use in materials science as a precursor for advanced materials such as polymers and nanoparticles. The unique electronic properties of the benzothiazole ring system make it suitable for applications in optoelectronics and sensors.
Recent research has also focused on the use of this compound in biotechnology, particularly in the development of biosensors and imaging agents. Its ability to interact with biological molecules such as DNA and proteins makes it a promising candidate for diagnostic applications.
In conclusion, 2-(Piperidin-1-yl)-1,3-benzothiazol-6-yl 4-(diethylsulfamoyl)benzoate (CAS No. 953172-67-3) is a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique structural features, combined with recent advancements in synthetic chemistry and materials science, position it as a key player in future innovations.
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